molecular formula C18H13Cl2N3O2 B2417612 2,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide CAS No. 922590-17-8

2,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide

Cat. No. B2417612
CAS RN: 922590-17-8
M. Wt: 374.22
InChI Key: FCJYJTYUITYNDL-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential use in scientific research. MPB is a benzamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Scientific Research Applications

Antidiabetic Potential

A study by Nomura et al. (1999) explored the use of similar benzamide derivatives in the search for antidiabetic agents. They identified a compound showing promise as a candidate drug for treating diabetes mellitus.

Dopamine Receptor Affinity

Research by Leopoldo et al. (2002) involved modifying benzamides, including ones structurally similar to 2,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide, to explore their affinity for dopamine D(3) receptors. This research could be relevant to neurological conditions and treatments.

Organometallic Chemistry

Facchin et al. (2002) studied the coordination and reactivity of isocyanides, including phenyl isocyanides similar to 2,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide, in the context of organometallic chemistry. The findings may have implications for the development of new metal complexes with potential applications in catalysis and materials science (Facchin et al., 2002).

Crystal Packing and Solid-State Structures

A study by Saeed et al. (2020) on antipyrine derivatives, structurally related to 2,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide, analyzed their crystal packing and solid-state structures, potentially offering insights into molecular interactions and stability.

Anticonvulsant Activity

Research by Mussoi et al. (1996) on benzamides, including those with structural similarities to 2,4-dichloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide, revealed potential anticonvulsant properties, which could be relevant for developing new treatments for epilepsy.

Neuroleptic Activity

A study on benzamides by Iwanami et al. (1981) explored their potential neuroleptic activity, which could have implications for psychiatric medication development.

Inhibitors of Osteoclast V-ATPase

Research on amides by Biasotti et al. (2003) highlighted their role as inhibitors of the vacuolar ATPase in osteoclasts, suggesting potential applications in treating bone diseases.

Antimicrobial Activity

A study by Limban et al. (2011) on thiourea derivatives, related to benzamides, examined their antimicrobial properties, indicating potential uses in developing new antibiotics.

Mosquito Development Inhibition

Research by Schaefer et al. (1978) on benzamides showed their effectiveness in inhibiting mosquito development, suggesting potential applications in pest control.

Bactericidal Activity against MRSA

A study on benzamides by Zadrazilova et al. (2015) investigated their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating antibiotic-resistant infections.

Antibacterial Agents

Research on benzamide derivatives by Holla et al. (2003) explored their potential as antibacterial agents, adding to the body of knowledge on new antibiotics.

Anti-Tubercular Activity

A study by Nimbalkar et al. (2018) on benzamide derivatives demonstrated their promising anti-tubercular activity, suggesting potential use in treating tuberculosis.

Phosphodiesterase Inhibitors for Asthma Treatment

Ashton et al. (1994) investigated benzamide derivatives as selective inhibitors of cyclic AMP-specific phosphodiesterase (PDE IV), identifying compounds with potential for treating asthma (Ashton et al., 1994).

Antimicrobial and Photophysical Studies

Padalkar et al. (2014) synthesized new benzimidazole, benzoxazole, and benzothiazole derivatives, exhibiting broad-spectrum antimicrobial activity and photophysical properties, relevant for pharmaceutical and materials science applications (Padalkar et al., 2014).

Pharmacokinetics and Anti-Fibrosis Potential

Kim et al. (2008) explored the pharmacokinetics and metabolism of a benzamide derivative, highlighting its potential as an oral anti-fibrotic drug (Kim et al., 2008).

Bischler–Napieralski Isoquinoline Synthesis

Doi et al. (1997) studied the reaction of benzamides in the Bischler–Napieralski isoquinoline synthesis, uncovering both normal and abnormal products, which could be relevant to organic chemistry and pharmaceutical synthesis (Doi et al., 1997).

Nonaqueous Capillary Electrophoresis

A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, including benzamides, offering a potential quality control tool for pharmaceuticals.

Serum Prolactin Levels

Research by Meltzer et al. (1983) on a benzamide compound demonstrated its potent antagonism of dopamine receptors, affecting serum prolactin levels, with implications for psychiatric and endocrine research.

Fluorescence Enhancement Studies

Faridbod et al. (2009) investigated Glibenclamide's ability to enhance the fluorescence of Er3+ ions, indicating a potential practical probe for biochemical reactions and pharmaceutical monitoring (Faridbod et al., 2009).

Antimicrobial Activity of Quinazolinones

Patel and Shaikh (2011) synthesized new quinazolinones with antimicrobial activities, expanding the scope of benzamide derivatives in antimicrobial drug discovery (Patel & Shaikh, 2011).

properties

IUPAC Name

2,4-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c1-25-17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-7-4-12(19)10-15(14)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJYJTYUITYNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide

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